![molecular formula C21H32N2O2 B1326559 Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1100748-67-1](/img/structure/B1326559.png)
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the CAS Number: 1100748-67-1 . It has a molecular weight of 344.5 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate” is 1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
.
Scientific Research Applications
Antihypertensive Properties
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate and its derivatives have been explored for their antihypertensive properties. A study by Clark et al. (1983) synthesized and screened a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive activity, finding that certain compounds exhibited significant antihypertensive effects due to peripheral alpha 1-adrenoceptor blockade Clark et al., 1983.
Chronic Kidney Disease Treatment
Research by Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating chronic kidney diseases. Their compound exhibited significant sEH inhibitory activity and was effective in lowering serum creatinine in a rat model, suggesting potential as a drug candidate Kato et al., 2014.
Dual µ-Opioid Receptor Agonist and σ1 Receptor Antagonist for Pain Treatment
García et al. (2019) synthesized a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR), which showed potent analgesic activity. This dual activity could offer a strategy for developing potent and safer analgesics with fewer side effects compared to traditional opioids García et al., 2019.
Antinociceptive Effects
Yue et al. (2007) evaluated the antinociceptive effects of LXM-10, a new spirocyclopiperazinium salt compound, finding significant dose-response effects in both the abdominal constriction and hot-plate tests in mice. This suggests potential insights for new analgesics Yue et al., 2007.
properties
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCUYAQMDVMEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649142 |
Source
|
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
CAS RN |
1100748-67-1 |
Source
|
Record name | tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.